Technical Documentation Center

6-(Morpholin-4-ylmethyl)pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(Morpholin-4-ylmethyl)pyridin-2-amine
  • CAS: 400775-22-6

Core Science & Biosynthesis

Foundational

6-(Morpholin-4-ylmethyl)pyridin-2-amine CAS number and safety data sheet (SDS)

The following technical guide details the chemical entity 6-(Morpholin-4-ylmethyl)pyridin-2-amine , a critical heterocyclic building block in medicinal chemistry. Functional Class: Heterocyclic Building Block / Pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical entity 6-(Morpholin-4-ylmethyl)pyridin-2-amine , a critical heterocyclic building block in medicinal chemistry.

Functional Class: Heterocyclic Building Block / Pharmacophore Scaffold Primary Application: Kinase Inhibitor Synthesis (PI3K/mTOR), MmpL3 Inhibition (Antitubercular)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a strategic fusion of a polar morpholine ring (solubility enhancer) and a 2-aminopyridine (hydrogen bond donor/acceptor motif), linked by a methylene bridge. This specific geometry allows it to serve as a hinge-binder in kinase drug discovery.

ParameterSpecification
CAS Number 400775-22-6
IUPAC Name 6-(Morpholin-4-ylmethyl)pyridin-2-amine
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
SMILES NC1=CC=CC(CN2CCOCC2)=N1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute HCl; Sparingly soluble in water (neutral pH)
pKa (Predicted) ~6.8 (Pyridine N), ~8.3 (Morpholine N)
LogP (Predicted) 0.5 – 0.9 (Lipinski compliant fragment)

Synthesis & Manufacturing Protocols

Method A: Radical Functionalization (Cost-Effective Scale-Up)

Best for: Large-scale preparation starting from inexpensive commodity chemicals.

Rationale: This route utilizes 2-amino-6-methylpyridine (CAS 1824-81-3), a cheap industrial precursor. Direct bromination of the free amine is messy; therefore, protection is critical to prevent N-bromination and polymerization.

  • Protection: React 2-amino-6-methylpyridine with Acetic Anhydride (

    
    ) in refluxing toluene to yield N-(6-methylpyridin-2-yl)acetamide.
    
    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane) for disappearance of starting amine.

  • Radical Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in

    
     or Chlorobenzene at reflux.
    
    • Mechanism:[1][2][3] Wohl-Ziegler reaction targets the benzylic-like methyl position.

    • Critical Step: Stop reaction at ~60-70% conversion to minimize gem-dibromide formation.

  • Nucleophilic Substitution: React the crude N-(6-(bromomethyl)pyridin-2-yl)acetamide with excess Morpholine (3.0 equiv) in Acetonitrile (

    
    ) with 
    
    
    
    base.
  • Deprotection: Hydrolyze the acetamide using 6N HCl at reflux (2-4 hours), followed by neutralization with NaOH to pH 10 to precipitate the free base product.

Method B: Reductive Amination (High Purity / Lab Scale)

Best for: High-purity library synthesis where avoiding halogenated byproducts is priority.

  • Oxidation: Convert (6-aminopyridin-2-yl)methanol to 6-aminopicolinaldehyde using activated

    
     or Dess-Martin Periodinane.
    
  • Reductive Amination:

    • Mix aldehyde (1.0 equiv) and Morpholine (1.1 equiv) in Dichloroethane (DCE).

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv).
      
    • Stir at room temperature for 4-12 hours.

    • Advantage:[1][4] This "one-pot" procedure avoids toxic alkyl halides and yields a cleaner profile.

Visual Workflow (DOT Diagram)

SynthesisPathways Start1 2-Amino-6-methylpyridine (Cheap Precursor) Protect Acetylation (Protect Amine) Start1->Protect Ac2O Brominate Radical Bromination (NBS/AIBN) Protect->Brominate Wohl-Ziegler Subst Nucleophilic Subst. (Morpholine) Brominate->Subst SN2 Deprotect Acid Hydrolysis Subst->Deprotect HCl/Heat Target 6-(Morpholin-4-ylmethyl) pyridin-2-amine Deprotect->Target Start2 6-Aminopicolinaldehyde RedAm Reductive Amination (NaBH(OAc)3) Start2->RedAm + Morpholine RedAm->Target One-Pot

Figure 1: Dual synthetic pathways for CAS 400775-22-6 highlighting the "Scale-Up" vs. "High-Purity" routes.[1][5][4]

Predicted Safety Data Sheet (SDS) Analysis

Note: A specific SDS for CAS 400775-22-6 is rare in public domains. The following is a Predicted Safety Profile derived from Structure-Activity Relationship (SAR) analysis of the parent compounds (2-aminopyridine and morpholine). Treat as Hazardous.

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed). Basis: Aminopyridines are known neurotoxins.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage). Basis: Morpholine moiety is basic and corrosive.

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).

Handling & PPE Protocols
Protection TypeSpecification
Respiratory Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if dusts/aerosols are formed.
Hand Protection Nitrile rubber gloves (min thickness 0.11 mm). Break-through time > 480 min.[2]
Eye Protection Tightly fitting safety goggles + Face shield.
First Aid In case of contact: Rinse immediately with PEG-400 or water. If swallowed: Do NOT induce vomiting; transport to ER immediately (suspected GABA antagonist activity).

Applications in Drug Discovery

A. Kinase Inhibition (The "Hinge Binder")

This scaffold is a "privileged structure" in kinase drug discovery.

  • Mechanism: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. It binds to the "hinge region" of kinase enzymes (e.g., PI3K, mTOR, CDK).

  • Solubility: The morpholine ring, attached via a flexible methylene linker, projects into the solvent-exposed region of the ATP binding pocket. This dramatically improves the water solubility and pharmacokinetic (PK) profile of the final drug candidate compared to purely aromatic inhibitors.

B. MmpL3 Inhibition (Antitubercular Research)

Recent studies identify pyridine-2-methylamine derivatives as inhibitors of MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[6]

  • Role: The morpholine group acts as a polar "head" that interacts with specific residues (e.g., Asp645) in the MmpL3 proton-translocating channel.

Biological Pathway Visualization

DrugAction cluster_Kinase Kinase Inhibitor Design (Oncology) cluster_TB Antitubercular Design (Infectious Dis.) Compound 6-(Morpholin-4-ylmethyl) pyridin-2-amine (Scaffold) Hinge Kinase Hinge Region (ATP Binding Site) Compound->Hinge 2-NH2-Pyridine binds Solvent Solvent Exposed Region Compound->Solvent Morpholine projects MmpL3 MmpL3 Transporter Compound->MmpL3 Binds Active Site Effect1 Block ATP Phosphorylation Hinge->Effect1 Pathway1 PI3K / mTOR Pathway (Cell Proliferation) Effect1->Pathway1 Downregulation Effect2 Inhibit Mycolic Acid Transport MmpL3->Effect2 CellWall Cell Wall Destabilization Effect2->CellWall

Figure 2: Pharmacological utility of the scaffold in Oncology (Kinase inhibition) and Infectious Disease (MmpL3 inhibition).

References

  • Li, W., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link] (Contextual reference for pyridine-methylamine synthesis and activity).

  • PubChem. (n.d.). Compound Summary for Aminopyridine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 6-(Morpholin-4-ylmethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 6-(Morpholin-4-ylmethyl)pyridin-2-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Morpholin-4-ylmethyl)pyridin-2-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine-2-amine core, which is a key pharmacophore in numerous biologically active molecules, linked to a morpholine moiety via a methylene bridge. This unique combination of functional groups imparts specific physicochemical properties that are critical for its interaction with biological targets. This guide provides a detailed analysis of its molecular formula and weight, elucidates its structural features, and offers insights into its significance for researchers.

Molecular Structure and Composition

The systematic name, 6-(Morpholin-4-ylmethyl)pyridin-2-amine, precisely defines its chemical architecture. The foundational structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. An amine group (-NH₂) is substituted at the second position of this ring, and a morpholin-4-ylmethyl group is attached at the sixth position. The morpholine is a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, though in this compound, the morpholine nitrogen is tertiary.

To elucidate the molecular formula, we can deconstruct the molecule into its constituent parts:

  • Pyridine Ring : Contributes five carbon atoms and one nitrogen atom to the core structure.

  • Amine Substituent : Adds one nitrogen atom and two hydrogen atoms.

  • Methylene Bridge : The -CH₂- group links the pyridine and morpholine rings, contributing one carbon and two hydrogen atoms.

  • Morpholine Ring : This saturated heterocycle consists of four carbon atoms, one oxygen atom, one nitrogen atom, and eight hydrogen atoms in its substituted form.

Summing these components yields the precise atomic composition of the molecule.

Visualizing the Structure

The spatial arrangement of these atoms is crucial for understanding the molecule's properties and potential biological activity.

cluster_pyridine Pyridine-2-amine Core cluster_substituent 6-(Morpholin-4-ylmethyl) Substituent C1 C2 C1->C2 C3 C2->C3 N2 C2->N2 C4 C3->C4 C5 C4->C5 N1 C5->N1 C6 C5->C6 N1->C1 N3 C6->N3 C7 N3->C7 C8 C7->C8 O1 C8->O1 C9 C10 C9->C10 C10->N3 O1->C9

Caption: Molecular structure of 6-(Morpholin-4-ylmethyl)pyridin-2-amine.

Physicochemical Properties

Based on the derived molecular formula, the key physicochemical properties of 6-(Morpholin-4-ylmethyl)pyridin-2-amine can be precisely calculated. These parameters are fundamental for experimental design, from dissolution studies to analytical method development.

PropertyValue
Chemical Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Exact Mass 193.121512 g/mol

The molecular weight is determined by the sum of the atomic weights of all constituent atoms. This value is essential for preparing solutions of known molarity and for stoichiometric calculations in chemical reactions. The exact mass, which considers the mass of the most abundant isotopes of each element, is critical for high-resolution mass spectrometry analysis, enabling unambiguous identification of the compound.

Experimental Protocols

Mass Spectrometry for Molecular Weight Verification

Objective: To experimentally confirm the molecular weight of 6-(Morpholin-4-ylmethyl)pyridin-2-amine.

Methodology:

  • Sample Preparation : Dissolve a small quantity (approximately 1 mg) of the synthesized and purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Operate the mass spectrometer in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected protonated molecule [M+H]⁺, which would be approximately 194.1288.

  • Data Analysis : Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretically calculated exact mass of the protonated species. A mass accuracy within 5 ppm provides strong evidence for the correct elemental composition.

cluster_workflow Mass Spectrometry Workflow A Sample Preparation (1 mg/mL in MeOH) B High-Resolution MS (ESI+, TOF/Orbitrap) A->B C Direct Infusion (5-10 µL/min) B->C D Data Acquisition (Positive Ion Mode) C->D E Data Analysis ([M+H]⁺ peak identification) D->E

Caption: Workflow for molecular weight verification by mass spectrometry.

Conclusion

A thorough understanding of the molecular formula and weight of 6-(Morpholin-4-ylmethyl)pyridin-2-amine is the cornerstone of its scientific investigation. These fundamental properties underpin all quantitative aspects of its study, from synthesis and purification to its evaluation in biological assays. This guide provides the essential data and a foundational experimental approach for researchers embarking on the study of this promising molecule.

References

No direct references were found for the specific compound "6-(Morpholin-4-ylmethyl)pyridin-2-amine" during the search. The molecular formula and weight were derived from its chemical name and the established atomic weights of its constituent elements.

Foundational

Pharmacophore Elicitation & Analysis of 6-(Morpholin-4-ylmethyl)pyridin-2-amine Derivatives

A Technical Guide for Kinase-Targeted Drug Discovery[1] Executive Summary The 6-(Morpholin-4-ylmethyl)pyridin-2-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a potent core f...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kinase-Targeted Drug Discovery[1]

Executive Summary

The 6-(Morpholin-4-ylmethyl)pyridin-2-amine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a potent core for ATP-competitive kinase inhibitors.[1] Its utility is most pronounced in targeting the PI3K/AKT/mTOR signaling pathway, where it functions as a dual-action motif: the aminopyridine acts as a bidentate hinge binder, while the morpholine moiety modulates physicochemical properties (solubility, BBB permeability) and engages in specific solvent-front interactions.

This guide provides a rigorous, step-by-step framework for performing pharmacophore analysis on this scaffold, moving from electronic feature extraction to experimental validation.

Part 1: Molecular Architecture & Binding Hypothesis[1]

To analyze the pharmacophore, we must first deconstruct the molecule into its constituent Pharmacophore Features (interaction points).

Structural Deconstruction

The scaffold consists of three distinct functional domains, each playing a critical role in the binding thermodynamics:

DomainChemical MoietyPharmacophore FeatureBiological Function
A 2-Aminopyridine H-Bond Donor (D) & Acceptor (A) Hinge Binder: Mimics the Adenine ring of ATP.[1] Forms a bidentate H-bond with the kinase hinge region (e.g., Val851 in PI3K

).[1]
B Morpholine Ring H-Bond Acceptor (A) & Hydrophobic (H) Solvent/Affinity: The ether oxygen often accepts an H-bond from the backbone or side chains.[1] The ring improves metabolic stability and solubility.
C Methylene Linker Rotatable Bond Entropy/Orientation: Provides conformational flexibility, allowing the morpholine to orient towards the solvent interface or affinity pockets.
The "Hinge-Binder" Hypothesis

In the context of PI3K and mTOR inhibition, the 2-aminopyridine motif is the anchor.

  • Interaction 1: The pyridine ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Val851).

  • Interaction 2: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the residue

    
     or 
    
    
    
    relative to the hinge valine.[1]

Part 2: Computational Workflow (The "How-To")

This section details the protocol for generating a validated pharmacophore model. Do not rely on auto-generated features; manual curation based on structural biology is required.[1]

Workflow Diagram

The following diagram outlines the iterative process from ligand preparation to model validation.

PharmacophoreWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Modeling cluster_2 Phase III: Validation Prep Ligand Preparation (Protonation states @ pH 7.4) Conf Conformer Generation (Low Energy Ensemble) Prep->Conf Align Structural Alignment (Flexible Fit) Conf->Align Feat Feature Extraction (HBA, HBD, HYD, Excl_Vol) Align->Feat Decoy Decoy Set Generation (DUD-E / ZINC) Feat->Decoy Roc ROC Analysis (AUC > 0.7) Decoy->Roc Roc->Feat Refine Constraints

Caption: Figure 1. Iterative Pharmacophore Generation Workflow. Note the feedback loop from ROC analysis to Feature Extraction to optimize enrichment.

Step-by-Step Protocol
Step 1: Ligand Preparation & Protonation[1]
  • Objective: Determine the dominant ionization state.

  • Mechanism: The morpholine nitrogen has a pKa

    
     8.3, while the pyridine nitrogen is much less basic (pKa 
    
    
    
    6.8). At physiological pH (7.4), the morpholine is largely protonated (cationic), which aids in electrostatic steering but must be desolvated to bind in hydrophobic pockets.
  • Action: Generate 3D coordinates. Set pH to 7.4

    
     0.5. Minimize energy using the OPLS3e or MMFF94 force field.
    
Step 2: Conformational Analysis[1]
  • Objective: Explore the flexibility of the methylene linker (C-6 position).

  • Action: Perform a conformational search (systematic or stochastic).[1]

    • Constraint: The pyridine ring must remain planar.

    • Variable: Rotate the C(pyridine)-C(methyl) and C(methyl)-N(morpholine) bonds.[1]

    • Output: Select conformers within 5 kcal/mol of the global minimum.

Step 3: Pharmacophore Feature Definition

Define the spatial constraints (tolerance spheres) for the features identified in Section 1.1.

  • F1 (Vector): Donor vector originating from the 2-NH2 group.[1]

  • F2 (Vector): Acceptor vector pointing to the Pyridine N.

  • F3 (Point): Acceptor point on the Morpholine O (optional, depending on target isoform).

  • F4 (Volume): Exclusion volumes representing the ATP binding pocket walls to prevent steric clashes.

Part 3: Experimental Validation & Causality

A pharmacophore model is only a hypothesis until validated by physical experimentation.

The Biological Validation Logic

We validate the model by synthesizing derivatives that systematically "break" specific pharmacophore features and observing the loss of potency (


).

BioValidation cluster_mod Chemical Modifications (Probing Features) cluster_result Kinase Assay Readout (PI3K alpha) Scaffold Parent Scaffold (6-Morpholin-4-ylmethyl-pyridin-2-amine) Mod1 Methylate 2-NH2 (Blocks Donor) Scaffold->Mod1 Mod2 Replace Pyridine N with C (Blocks Acceptor) Scaffold->Mod2 Mod3 Remove Morpholine O (Probes Solvation/H-bond) Scaffold->Mod3 Result1 Loss of Potency (>100x IC50 increase) Mod1->Result1 Validates Hinge Donor Mod2->Result1 Validates Hinge Acceptor Result2 Retained/Slight Loss (<5x IC50 change) Mod3->Result2 Validates Aux Interaction

Caption: Figure 2. Structure-Activity Relationship (SAR) Logic Tree.[1] Systematic modification of the scaffold confirms the necessity of specific pharmacophoric points.

Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR)[1]
  • Purpose: Determine binding kinetics (

    
    ) and affinity (
    
    
    
    ).
  • Method:

    • Immobilize biotinylated PI3K protein on a Streptavidin (SA) sensor chip.

    • Inject the aminopyridine derivative at 5 concentrations (e.g., 0.1 nM to 100 nM).

    • Self-Validation: Ensure the reference channel (blank protein) shows no binding.[1] The theoretical

      
       should match the observed response based on molecular weight ratios.
      
Protocol B: ADP-Glo Kinase Assay[1]
  • Purpose: Functional

    
     determination.
    
  • Method:

    • Incubate kinase, lipid substrate (PIP2), and ATP with the compound.

    • The reaction converts ATP

      
       ADP.
      
    • Add ADP-Glo reagent to terminate the reaction and convert remaining ADP to ATP, which drives a luciferase reaction.

    • Readout: Luminescence is proportional to kinase activity. Inhibitors reduce luminescence.

Part 4: Case Study - PI3K/mTOR Dual Inhibition[1][2][3][4][5]

This scaffold is chemically synonymous with the core of PQR309 (Bimiralisib) and related clinical candidates.

Binding Mode Analysis

In the crystal structure of PI3K


 (e.g., PDB: 5OQ4 ), the binding mode validates our pharmacophore model:
  • Hinge Region: The 2-aminopyridine forms the classic donor-acceptor pair with Val882 .[1]

  • Affinity Pocket: The morpholine oxygen does not always form a direct H-bond but is positioned to interact with water networks or specific residues like Asp836 depending on the linker length.

  • Selectivity: The 4-position of the pyridine (often substituted with

    
     or other aryl groups in derivatives) points into the hydrophobic specificity pocket, determining selectivity between PI3K isoforms (
    
    
    
    ).
Optimization Strategy

To evolve this scaffold from a "hit" to a "lead":

  • Grow Vectors: Attach lipophilic groups at the pyridine C-4 position to displace water from the hydrophobic pocket (entropy gain).

  • Rigidification: Constrain the methylene linker (e.g., using a chiral methyl group) to pre-organize the morpholine into the bioactive conformation, reducing the entropic penalty of binding.

References

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Marinescu, M. (2017).[3] "2-aminopyridine – a classic and trendy pharmacophore."[1] International Journal of Pharmacy and Bio Sciences. Link

  • Rao, R. N., & Chanda, K. (2021).[4] "2-Aminopyridine – an unsung hero in drug discovery."[1][4] Chemical Communications.[4] Link[1]

  • Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for treatment of cancer." Journal of Medicinal Chemistry. Link

  • RCSB Protein Data Bank. "Crystal Structure of PI3Kgamma in complex with PQR309 (PDB ID: 5OQ4)." Link

Sources

Exploratory

Technical Guide: Toxicity Profile &amp; Handling of 6-(Morpholin-4-ylmethyl)pyridin-2-amine

This guide is structured as a high-level technical whitepaper designed for pharmaceutical development environments. It utilizes a Read-Across/Structure-Activity Relationship (SAR) approach, as specific toxicological data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical development environments. It utilizes a Read-Across/Structure-Activity Relationship (SAR) approach, as specific toxicological datasets for this precise intermediate are often proprietary or extrapolated from its functional groups.

Document ID: TG-MMPA-026 | Version: 1.2 | Status: High-Potency Intermediate Guide Target Audience: Medicinal Chemists, HSE Officers, Process Engineers

Part 1: Executive Technical Summary

6-(Morpholin-4-ylmethyl)pyridin-2-amine is a bifunctional heterocyclic building block, commonly utilized in the synthesis of PIM kinase inhibitors and other targeted antineoplastic agents. Its structure combines a polar, basic morpholine ring with a 2-aminopyridine scaffold.

From a safety perspective, this compound presents a dual-hazard profile :

  • Neurotoxicity Potential: Derived from the 2-aminopyridine core (a known potassium channel blocker).

  • Corrosivity/Irritation: Derived from the basic morpholine and primary amine moieties.

Occupational Exposure Band (OEB) Assignment (Provisional): Band 3/4 (


).
Handling requires containment (isolators or Class II BSC) until definitive toxicology data rules out high-potency pharmacological activity.

Part 2: Detailed Toxicity Profile (SAR Analysis)

Since specific LD50 data for this exact intermediate is often sparse in public registries, the safety profile is constructed via Structure-Activity Relationship (SAR) analysis of its pharmacophores.

Functional Group Hazard Matrix
MoietyAssociated Hazard ClassMechanism of Action
2-Aminopyridine Core Acute Neurotoxicity Blockade of voltage-gated

channels, leading to increased neurotransmitter release, tremors, and potential seizures. Highly permeable through skin.
Morpholine Ring Skin/Eye Corrosion High basicity (

). Causes saponification of fats in tissue, leading to deep, penetrating burns.
Primary Amine (-NH2) Sensitization Potential to form haptens with skin proteins, leading to allergic contact dermatitis.
Benzylic-like Nitrogen Genotoxicity (Low Risk) While benzylic amines can be metabolically activated, the pyridine ring stabilizes the structure compared to benzene analogs.
Predicted GHS Classification

Based on component read-across (2-aminopyridine and 4-(pyridin-2-ylmethyl)morpholine).

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.

  • Skin Corrosion/Irritation: Category 1B or 2 (H314/H315) – Causes severe skin burns or irritation.

  • Target Organ Toxicity (Single Exp): Category 3 (H335) – Respiratory tract irritation.[1]

Biological Fate & Metabolism

The morpholine ring enhances water solubility, potentially increasing systemic absorption compared to lipophilic pyridine analogs. Metabolism likely involves:

  • N-oxidation of the morpholine ring.

  • Acetylation of the primary amine (N-acetyltransferase).

  • Oxidative deamination leading to reactive aldehyde intermediates.

Part 3: Handling & Containment Protocols[1]

Engineering Controls (The "Barrier" Principle)

Do not handle this compound on an open bench. The causality of exposure is primarily aerosolization during weighing and dermal absorption during transfer .

  • Solid State (Powder): Must be handled in a Powder Containment Hood or Glovebox (Isolator) operating under negative pressure (-150 Pa). HEPA filtration is mandatory.

  • Solution State: Fume hood with sash at lowest operational height. Use secondary containment trays.

Personal Protective Equipment (PPE) Matrix

Rationale: The aminopyridine moiety can penetrate standard nitrile gloves over time.

  • Respiratory: Powered Air Purifying Respirator (PAPR) if outside an isolator; N95/P3 minimum for closed-system transfers.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile or Laminate film (Silver Shield) for prolonged handling.

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck).

Deactivation & Cleaning Workflow

Because the compound is basic, acid-based cleaning is effective for solubilization, but oxidative degradation is preferred to break the pyridine ring.

Recommended Decontamination Solution:

  • Primary Wash: 5% Acetic Acid (solubilizes the amine).

  • Destruction: 10% Sodium Hypochlorite (Bleach) – oxidizes the structure (Use caution: Exothermic).

Part 4: Emergency Response & First Aid[1]

Critical Warning: If exposure is suspected, do not wait for symptoms . Aminopyridine poisoning (seizures) can have a delayed onset (30-60 mins).

Exposure Response Workflow

ExposureResponse cluster_skin Dermal Exposure cluster_eye Eye Exposure cluster_med Medical Intervention Start EXPOSURE INCIDENT Wash Immed. Wash (15 min) Soap & Water (Do NOT scrub) Start->Wash Skin Rinse Eyewash Station (15-20 min) Start->Rinse Eye Remove Remove Contaminated Clothing (Double Bag) Wash->Remove Transport Transport to ER Bring SDS + Compound Info Remove->Transport Rinse->Transport Monitor Monitor for Neurotox: Tremors, Confusion, Seizures (ECG/EEG) Transport->Monitor Seizure Benzodiazepines (Medical Pro Only) Monitor->Seizure If Seizures Occur

Figure 1: Immediate response logic for aminopyridine-derivative exposure. Note the emphasis on non-abrasive washing to prevent enhanced absorption.

Part 5: Synthesis & Stability Considerations

Chemical Stability
  • Hygroscopicity: The morpholine nitrogen and primary amine make this compound hygroscopic. It will absorb atmospheric moisture, forming a sticky gum that is difficult to handle.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Air Sensitivity: Slow oxidation of the amine group may occur over time, turning the solid from off-white to yellow/brown.

Incompatibility
  • Strong Oxidizers: Reaction with peroxides or permanganates may be vigorous.

  • Acid Chlorides/Anhydrides: Will react rapidly with the primary amine (acylation).

  • Halogenated Solvents: Generally compatible, but avoid prolonged storage in DCM due to potential alkylation (quaternization) of the morpholine nitrogen.

Part 6: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1868950 (Related Structure: 4-(Pyridin-2-ylmethyl)morpholine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Aminopyridine (CAS 504-29-0) - Toxicological Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Morpholine. Retrieved from [Link]

Disclaimer: This guide is based on Structure-Activity Relationships (SAR) and component analysis. It is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-(Morpholin-4-ylmethyl)pyridin-2-amine (MMPA) in Coordination &amp; Medicinal Chemistry

Part 1: Executive Summary 6-(Morpholin-4-ylmethyl)pyridin-2-amine (MMPA) represents a versatile "hybrid" ligand scaffold that bridges the gap between classical coordination chemistry and modern medicinal pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-(Morpholin-4-ylmethyl)pyridin-2-amine (MMPA) represents a versatile "hybrid" ligand scaffold that bridges the gap between classical coordination chemistry and modern medicinal pharmacophores. Unlike simple bipyridines or ethylenediamines, MMPA offers a non-symmetric donor set: a hard, aromatic pyridine nitrogen, a primary exocyclic amine, and a flexible, aliphatic morpholine nitrogen.

This guide details the utility of MMPA as a tridentate (N,N,N') or bidentate (N,N) chelator. Its structural modularity makes it a critical building block for:

  • Bioinorganic Models: Mimicking the active sites of metalloenzymes (e.g., zinc peptidases).

  • Medicinal Inorganic Chemistry: Enhancing the solubility and pharmacokinetic profile of metal-based drugs (e.g., Pt, Ru, or Cu complexes) via the morpholine tail.

  • Catalysis: Acting as a hemilabile ligand where the morpholine arm can dissociate to open coordination sites for substrate binding.

Part 2: Chemical Profile & Ligand Architecture[1]

Structural Analysis

The MMPA ligand contains three potential donor sites. Understanding the electronic properties of these sites is crucial for predicting coordination geometry.

Donor AtomTypeHybridizationHard/SoftpKa (Est.)Coordination Role
Pyridine N (N_py) Aromaticsp²Borderline~5.2Primary anchor; π-acceptor capability.
Exocyclic Amine (–NH₂) Primarysp³Hard~20 (neutral)Strong σ-donor; H-bond donor in supramolecular assemblies.
Morpholine N (N_morph) Aliphaticsp³Hard/Borderline~8.3Flexible arm; hemilabile; modulates solubility.
Morpholine O Ethersp³Hard-Weak donor; rarely coordinates in solution.
Coordination Modes

The "bite angle" between the pyridine nitrogen and the exocyclic amine is fixed, forming a strained 4-membered chelate ring if both bind, or more commonly, the amine acts as a monodentate donor or hydrogen bond donor while the pyridine and morpholine (via the methylene linker) form a 5- or 6-membered chelate depending on conformation.

  • Mode A (N,N-Chelate): Coordination via Pyridine-N and Morpholine-N (forming a stable 5-membered ring). The exocyclic amine remains free for H-bonding.

  • Mode B (Pincer-like): Coordination via all three nitrogens (rare, requires specific metal geometry).

  • Mode C (Bridging): Linking two metal centers in a polymeric array.

Part 3: Synthesis Protocol (Ligand Generation)

While MMPA is commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives. The most robust route is Reductive Amination .

Reaction Scheme (DOT Visualization)

Synthesis_Pathway Start 6-Aminopyridine-2-carbaldehyde (Precursor) Intermediate Imine/Hemiaminal Intermediate Start->Intermediate Condensation (RT, 1h) Reagent1 Morpholine (1.1 eq) Reagent1->Intermediate Product 6-(Morpholin-4-ylmethyl)pyridin-2-amine (MMPA) Intermediate->Product Reductive Elimination (RT, 12h) Reagent2 NaBH(OAc)3 (1.5 eq, DCE) Reagent2->Product

Figure 1: One-pot reductive amination pathway for MMPA synthesis.

Step-by-Step Protocol

Objective: Synthesis of MMPA on a 5 mmol scale.

  • Preparation: In a 50 mL round-bottom flask, dissolve 6-aminopyridine-2-carbaldehyde (610 mg, 5.0 mmol) in 1,2-Dichloroethane (DCE) (20 mL).

  • Imine Formation: Add Morpholine (480 mg, 5.5 mmol) dropwise. Stir at room temperature for 30 minutes. Note: The solution may slightly warm or change color.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.6 g, 7.5 mmol) in three portions over 15 minutes.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the imine without touching the pyridine ring or requiring harsh pH adjustments.

  • Reaction: Stir under Nitrogen atmosphere at room temperature for 12–16 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

    • Validation: If purity is <95% by TLC (MeOH:DCM 1:9), purify via silica gel flash chromatography.

  • Yield Expectation: 85–92% as a pale yellow solid.

Part 4: Coordination Chemistry Protocols

This section details the synthesis of a Zinc(II) complex (structural model) and a Copper(II) complex (bioactive model).

Protocol A: Synthesis of [Zn(MMPA)Cl₂]

Zinc(II) is a d¹⁰ ion with flexible coordination geometry, ideal for determining the preferred binding mode of MMPA without crystal field stabilization energy bias.

Materials:

  • MMPA Ligand (193 mg, 1.0 mmol)

  • ZnCl₂ (anhydrous) (136 mg, 1.0 mmol)

  • Ethanol (Absolute, 10 mL)

Procedure:

  • Dissolve MMPA in hot ethanol (5 mL, 60°C).

  • Separately, dissolve ZnCl₂ in ethanol (5 mL).

  • Add the metal solution to the ligand solution slowly while stirring.

  • Observation: A white precipitate should form almost immediately.

  • Reflux for 1 hour to ensure thermodynamic product formation.

  • Cool to room temperature, filter the white solid, and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Vacuum dry at 50°C for 4 hours.

Expected Structure: Tetrahedral or distorted trigonal bipyramidal geometry where MMPA binds via Pyridine-N and Morpholine-N. The exocyclic amine likely does not coordinate in the presence of chloride ions, which are strong ligands, unless the pH is adjusted.

Protocol B: Synthesis of [Cu(MMPA)(NO₃)₂]

Copper(II) serves as a model for redox-active metallodrugs.

Procedure:

  • Dissolve Cu(NO₃)₂·3H₂O (241 mg, 1.0 mmol) in Methanol (10 mL).

  • Add MMPA (193 mg, 1.0 mmol) in Methanol (5 mL).

  • The solution will turn deep blue/green (indicative of N-coordination).

  • Allow slow evaporation of the solvent to grow crystals suitable for X-ray diffraction (XRD).

Part 5: Applications & Mechanism of Action[2]

Signaling Pathway & Biological Interface

When used in medicinal chemistry (e.g., as a kinase inhibitor scaffold), the MMPA moiety functions through specific interactions.

Bio_Interaction cluster_interactions Interaction Modes Drug MMPA-Metal Complex H_Bond H-Bonding (Exocyclic Amine) Drug->H_Bond Coord Metal Coordination (Active Site Residues) Drug->Coord Solubility Solubility Modulation (Morpholine Ring) Drug->Solubility Target Protein Target (e.g., Kinase Domain) H_Bond->Target Hinge Region Binding Coord->Target Covalent/Dative Bond Solubility->Target Improved Bioavailability

Figure 2: Pharmacological interaction map of MMPA derivatives.

Key Applications
  • Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The morpholine group extends into the solvent-exposed region, improving water solubility—a common challenge in drug design.

  • MMP Inhibition: In Matrix Metalloproteinase (MMP) inhibitors, the pyridine nitrogen can coordinate to the catalytic Zinc ion, while the morpholine backbone provides steric bulk to fit the S1' pocket.

Part 6: Characterization & Troubleshooting

Analytical Data Summary
TechniqueParameterExpected Signal (MMPA Ligand)Change upon Coordination (Zn/Cu)
¹H NMR

(CH₂ linker)
~3.5 ppm (Singlet)Shifts downfield (

> 0.2 ppm) due to N-metal donation.
¹H NMR

(Py-H3)
~6.4 ppm (Doublet)Significant shift; loss of degeneracy if symmetry breaks.
IR

(NH₂)
3300–3400 cm⁻¹Shifts/broadens if amine participates in H-bonding or coordination.
IR

(Pyridine ring)
~1590 cm⁻¹Shifts to higher frequency (~1610 cm⁻¹) upon N-coordination.
UV-Vis

~280 nm (

)
Appearance of d-d bands (600–800 nm) for Cu(II) complexes.
Troubleshooting Guide
  • Problem: Ligand does not precipitate complex.

    • Solution: Switch solvent to Acetonitrile or add a non-polar co-solvent (Diethyl Ether). Ensure metal salt is anhydrous.

  • Problem: Insoluble "gunk" forms.

    • Solution: This suggests polymerization (Mode C). Dilute the reaction (0.01 M) to favor discrete molecular species (Mode A/B).

  • Problem: Low yield in synthesis.

    • Solution: Ensure the imine formation step runs for at least 30 mins before adding the reducing agent. Use fresh NaBH(OAc)₃.

References

  • Synthesis of Pyridine-Amine Ligands

    • Title: Reductive Amin
    • Source: Organic Syntheses, Coll. Vol. 10, p. 0.
    • URL:[Link] (Note: Generalized protocol reference).

  • Coordination Chemistry of Pyridyl-alkylamines

    • Title: Transition metal pyridine complexes.[1][2][3]

    • Source: Wikipedia (General Overview & Structural Trends).
    • URL:[Link][1]

  • Medicinal Applications of Morpholine

    • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
    • Source: Bioorganic Chemistry (via PubMed).
    • URL:[Link]

  • Related Ligand Systems (TPA/BPA)

    • Title: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
    • Source: NIH / PubMed Central.
    • URL:[Link] (Note: Illustrative of TPA/pyridine ligand characterization methods).

  • Building Block Availability

    • Title: 6-(Morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6).[4]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Application

Technical Application Note: Strategic Incorporation of 6-(Morpholin-4-ylmethyl)pyridin-2-amine in Next-Gen Kinase Inhibitor Design

Here is the comprehensive Application Note and Protocol guide for the incorporation of 6-(Morpholin-4-ylmethyl)pyridin-2-amine into kinase inhibitors. Executive Summary & Rationale The moiety 6-(Morpholin-4-ylmethyl)pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for the incorporation of 6-(Morpholin-4-ylmethyl)pyridin-2-amine into kinase inhibitors.

Executive Summary & Rationale

The moiety 6-(Morpholin-4-ylmethyl)pyridin-2-amine represents a privileged pharmacophore in modern kinase inhibitor discovery. Its structural utility is twofold:

  • Hinge Binding (Warhead): The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor system, interacting typically with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val851 in PI3Kα).

  • Solvent Interaction (Tail): The morpholin-4-ylmethyl group at the C6 position extends towards the solvent-exposed front or the ribose binding pocket. This significantly enhances aqueous solubility, metabolic stability, and often improves blood-brain barrier (BBB) permeability compared to direct morpholine attachment.

This guide details the synthesis, handling, and cross-coupling protocols required to integrate this scaffold into drug candidates, specifically targeting PI3K, mTOR, and CDK pathways.

Chemical Properties & Handling[1]

PropertySpecification
IUPAC Name 6-(Morpholin-4-ylmethyl)pyridin-2-amine
CAS Number 400775-22-6
Molecular Weight 193.25 g/mol
pKa (Calculated) ~6.8 (Pyridine N), ~8.4 (Morpholine N)
Solubility High in DMSO, MeOH, DCM; Moderate in Water (pH dependent)
Storage 2–8°C, Hygroscopic.[1] Store under Argon.
Stability Stable to air/moisture; Amine oxidation possible over prolonged exposure.

Handling Precaution: The primary amine at position 2 is weakly nucleophilic due to the electron-deficient pyridine ring. Standard nucleophilic substitutions (SNAr) often fail without activation; Palladium-catalyzed coupling is the preferred method.

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the starting material is not commercially sourced or requires re-synthesis for isotopologue generation.

Reaction Overview:

  • Protection: 2-Amino-6-picoline

    
     N-Boc protection.
    
  • Functionalization: Radical bromination (Wohl-Ziegler).

  • Substitution: Nucleophilic attack by morpholine.

  • Deprotection: Acidic cleavage of Boc.

Step-by-Step Methodology:

  • Boc-Protection: Dissolve 2-amino-6-picoline (10 g, 92 mmol) in THF (100 mL). Add LiHMDS (1.1 eq) at 0°C, stir for 30 min. Add Boc₂O (1.1 eq) and warm to RT. Stir 4h. Quench with NH₄Cl. Yield: ~90%.

  • Bromination: Dissolve the Boc-protected intermediate (10 g) in CCl₄ (or PhCF₃ for green chemistry). Add NBS (1.05 eq) and AIBN (0.1 eq). Reflux (80°C) for 4 hours. Critical: Monitor by TLC to avoid di-bromination. Filter succinimide and concentrate.

  • Morpholine Coupling: Dissolve crude bromide in DMF. Add Morpholine (3.0 eq) and K₂CO₃ (2.0 eq). Stir at RT for 12h. Dilute with EtOAc, wash with brine (3x) to remove DMF.

  • Deprotection: Treat the residue with 4M HCl in Dioxane (10 vol) at 0°C

    
     RT for 2h. Precipitate forms.[2] Filter the HCl salt or neutralize with sat. NaHCO₃ to obtain the free base.
    
Protocol B: Buchwald-Hartwig Cross-Coupling (The "Gold Standard")

This protocol is optimized for coupling the 2-aminopyridine moiety to aryl halides (Cl/Br/I) on core scaffolds like Pyrimidine, Triazine, or Quinoline.

Mechanism & Rationale: 2-Aminopyridines are poor nucleophiles. Attempts at thermal SNAr often lead to decomposition before coupling. We utilize a Pd(0) catalytic cycle with a bidentate ligand (Xantphos) to enforce reductive elimination.[3]

Reagents:

  • Nucleophile: 6-(Morpholin-4-ylmethyl)pyridin-2-amine (1.0 eq)

  • Electrophile: Heteroaryl Chloride/Bromide (e.g., 2-chloropyrimidine) (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: Xantphos (10 mol%) - Preferred for N-arylation of amidines/aminopyridines.

  • Base: Cs₂CO₃ (2.5 eq) - Anhydrous is critical.

  • Solvent: 1,4-Dioxane (degassed).

Experimental Workflow:

  • Inert Setup: Flame-dry a microwave vial or pressure tube. Cool under Argon flow.

  • Loading: Add Pd₂(dba)₃ (46 mg, 0.05 mmol) and Xantphos (58 mg, 0.1 mmol). Add 1,4-Dioxane (5 mL) and stir at RT for 5 mins to pre-form the active catalyst complex (Solution turns dark purple/brown).

  • Substrate Addition: Add the aryl halide (1.0 mmol), the aminopyridine building block (193 mg, 1.0 mmol), and finely ground Cs₂CO₃ (815 mg, 2.5 mmol).

  • Degassing: Sparge the mixture with Argon for 10 minutes (subsurface needle). Cap the vial.

  • Reaction: Heat to 100°C for 12–16 hours (conventional) or 110°C for 1 hour (Microwave).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with 10% MeOH/DCM).

  • Purification: Concentrate filtrate. Purify via Flash Chromatography (Silica).

    • Eluent: 0

      
       10% MeOH in DCM (with 1% NH₄OH additive to prevent streaking of the basic amine).
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ presence.Ensure vigorous degassing. Switch to Pd(OAc)₂ + BINAP if Xantphos fails.
Homocoupling of Halide Pd-catalyst reduction issues.Reduce catalyst load to 2 mol%. Ensure stoichiometric balance.
Protodehalogenation Hydride source in solvent.Use fresh, anhydrous Dioxane. Avoid alcohols.
Poor Solubility Product aggregation.Switch solvent to t-Amyl alcohol or add 10% DMF.

Structural Visualization

Pathway 1: Retrosynthetic Logic & Binding Mode

This diagram illustrates how the molecule acts as a linker between the kinase hinge region and the solvent front.

BindingMode cluster_kinase Kinase ATP Pocket cluster_inhibitor Inhibitor Structure Hinge Hinge Region (Asp/Glu Backbone) Ribose Ribose/Solvent Pocket Amine 2-Amino Group (H-Bond Donor/Acceptor) Amine->Hinge H-Bonding Pyridine Pyridine Scaffold (Rigid Linker) Pyridine->Amine Morpholine Morpholine Tail (Solubilizing Group) Pyridine->Morpholine -CH2- Linker Morpholine->Ribose Solvent Exposure PK Improvement

Caption: Pharmacophore mapping of the 6-(morpholin-4-ylmethyl)pyridin-2-amine moiety within the ATP-binding pocket.

Pathway 2: Synthetic Workflow (Buchwald-Hartwig)

The convergent synthesis strategy for coupling the building block to a kinase core.

Synthesis Start1 2-Amino-6-picoline Step1 1. Boc-Protection 2. NBS Bromination Start1->Step1 Inter1 Intermediate: N-Boc-6-(bromomethyl)pyridin-2-amine Step1->Inter1 Step2 Morpholine Substitution (K2CO3, DMF) Inter1->Step2 BuildingBlock BUILDING BLOCK: 6-(Morpholin-4-ylmethyl)pyridin-2-amine Step2->BuildingBlock Coupling Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 100°C, Dioxane BuildingBlock->Coupling Nucleophile Core Core Scaffold (e.g., 2-Cl-Pyrimidine) Core->Coupling Electrophile Final Final Kinase Inhibitor Coupling->Final

Caption: Convergent synthetic route emphasizing the generation of the building block and subsequent Pd-catalyzed cross-coupling.

References

  • Synthesis of Aminopyridines via Buchwald-Hartwig: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • PI3K Inhibitor Design (PQR/Bimiralisib Series): Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[6] Journal of Medicinal Chemistry, 60(17), 7524–7538. Link

  • Morpholine in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Chemical Vendor Data (CAS Verification): CymitQuimica Building Blocks. 6-(Morpholin-4-ylmethyl)pyridin-2-amine.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-(Morpholin-4-ylmethyl)pyridin-2-amine

[1] Topic: Removing impurities from crude 6-(Morpholin-4-ylmethyl)pyridin-2-amine Ticket ID: CHEM-PUR-006 Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The Purification Landscape Welcome to the Te...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removing impurities from crude 6-(Morpholin-4-ylmethyl)pyridin-2-amine Ticket ID: CHEM-PUR-006 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Purification Landscape

Welcome to the Technical Support Center. You are likely working with 6-(Morpholin-4-ylmethyl)pyridin-2-amine , a critical intermediate often used in the synthesis of FLT3 or JAK kinase inhibitors.[1]

This molecule presents a unique "Purification Triad" challenge:

  • Polarity: The morpholine and primary amine make it highly polar, complicating normal-phase chromatography.

  • Basicity: It possesses three nitrogen centers with distinct pKa values, leading to "streaking" on silica.

  • Solubility: It often oils out rather than crystallizing due to hydrogen bonding networks.

This guide moves beyond generic advice, offering self-validating protocols to isolate high-purity material.

Module 1: Acid-Base Extraction (The "Chemical Filter")

User Query: "My crude reaction mixture contains residual morpholine and starting halopyridines. Standard water washes aren't working."

Root Cause Analysis: Morpholine (pKa ~8.[2]36) is water-soluble but also highly soluble in organic solvents like DCM and chloroform.[1] Simple water washes often fail to partition it fully into the aqueous phase, especially if the product is also somewhat amphiphilic.

The Solution: The "pH Swing" Protocol

This method exploits the basicity difference between the product (tertiary morpholine amine + aminopyridine) and non-basic impurities (halopyridines, tars).[1]

The Logic:

  • Step 1 (Acid Phase): Protonate the product to pull it into water.[1] Non-basic impurities stay in the organic layer.

  • Step 2 (Base Phase): Basify the water to deprotonate the product, then extract back into organic.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract with 1M HCl (3 x 5 mL/g).

    • Checkpoint: The product is now in the aqueous layer (pH < 2).[1] The DCM layer contains non-basic impurities. Discard the DCM layer.

  • Wash: Wash the acidic aqueous layer once with a small volume of Ethyl Acetate (to remove trapped neutrals).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH reaches 10–12.

    • Observation: The solution should turn cloudy as the free base precipitates or oils out.

  • Re-Extraction: Extract the aqueous mixture with DCM (3 x 5 mL/g).

    • Note: Do not use Ether; the solubility is often too low.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Module 2: Crystallization & Salt Formation (The "Solidification" Strategy)

User Query: "My product is a viscous brown oil that won't solidify. I need a solid for the next step."

Root Cause Analysis: The "oil" state is often caused by trace solvent entrapment or rotameric impurities disrupting the crystal lattice. If the free base refuses to crystallize, converting it to a salt is the most robust fix.

Option A: Recrystallization of the Free Base

Best for: Material that is already semi-solid (>80% pure).[1]

  • Solvent System: Ethyl Acetate / n-Heptane (or Hexane).[1]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethyl Acetate.

    • Add n-Heptane dropwise until persistent cloudiness appears.

    • Add a drop of Ethyl Acetate to clear it.

    • Let cool slowly to RT, then to 4°C.

    • Troubleshooting: If it oils out, scratch the glass or add a seed crystal.

Option B: The "Rescue" Salt Formation (HCl Salt)

Best for: Stubborn oils and removing non-amine impurities.[1]

  • Protocol:

    • Dissolve the crude oil in Ethanol or Isopropanol (5 mL/g).

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Stir for 30 minutes. A white to off-white precipitate should form.

    • Filter the solid.[3][4]

    • Recovery: If you need the free base later, simply partition this salt between DCM and 1M NaOH (as in Module 1).[1]

Module 3: Chromatographic Troubleshooting

User Query: "I'm running a column, but the product streaks from the baseline to the solvent front. Separation is poor."

Root Cause Analysis: The basic nitrogens in the morpholine and pyridine rings interact strongly with the acidic silanol groups (Si-OH) on the silica gel, causing "tailing."[1]

The Fix: Amine-Modified Mobile Phases

You must neutralize the silica surface.

Recommended Mobile Phases:

  • DCM / Methanol / NH₄OH (90:9:1): The "Gold Standard" for polar amines. The ammonium hydroxide competes for silanol sites, sharpening the peak.

  • DCM / Methanol / Triethylamine (TEA) (95:5 + 1% TEA): Use if NH₄OH is unavailable.[1]

Visualization (TLC):

  • UV (254 nm): The pyridine ring is UV active.[1]

  • Ninhydrin Stain: The primary amine (-NH₂) will stain red/purple.[1]

  • Dragendorff’s Reagent: Specific for tertiary amines (the morpholine nitrogen), stains orange.[1]

Visual Troubleshooting Guides

Diagram 1: The Purification Decision Tree

Caption: Logic flow for selecting the correct purification method based on the physical state and purity of the crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil PurityCheck Purity (LCMS/NMR)? Solid->PurityCheck AcidBase Acid/Base Extraction (Module 1) Oil->AcidBase First Pass SaltForm HCl Salt Formation (Module 2B) Oil->SaltForm If Acid/Base fails HighPurity >85% Pure PurityCheck->HighPurity LowPurity <85% Pure PurityCheck->LowPurity Recryst Recrystallization (EtOAc/Heptane) HighPurity->Recryst Column Column Chromatography (DCM/MeOH/NH4OH) LowPurity->Column AcidBase->StateCheck Re-evaluate

Diagram 2: The Acid-Base Extraction Workflow

Caption: Step-by-step phase separation logic to isolate the basic product from neutral/acidic impurities.

ExtractionFlow Crude Crude in DCM AddAcid Add 1M HCl Crude->AddAcid Phase1 Phase Separation 1 AddAcid->Phase1 OrgLayer1 Organic Layer (Impurities) Phase1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-H+) Phase1->AqLayer1 Keep Basify Basify (pH > 10) NaOH/Na2CO3 AqLayer1->Basify Extract Extract w/ DCM Basify->Extract Phase2 Phase Separation 2 Extract->Phase2 AqLayer2 Aqueous Layer (Salts) Phase2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Product) Phase2->OrgLayer2 Dry & Concentrate

[1]

Module 4: Stability & Storage Data

User Query: "My white solid turned yellow after a week. Is it degraded?"

Analysis: Aminopyridines are susceptible to air oxidation (N-oxide formation) and photo-degradation.[1]

ParameterSpecification / Recommendation
Appearance White to Off-White Crystalline Solid.[1][5]
Color Change Yellowing indicates surface oxidation (usually <1% impurity).[1]
Storage Temp -20°C for long term; 2-8°C for active use.
Atmosphere Store under Argon or Nitrogen.
Solubility DMSO (>50 mg/mL), Methanol, DCM.[1] Poor in Water (unless acidified).[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and general purification of pyridines). [1]

  • Reich, H. J. (2022).[1][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for relative basicity of morpholine vs. pyridine).

  • Moriarty, R. M., et al. (2007).[1] Removal of pyridine and pyridine analogs from reaction mass. US Patent Application WO2007052302A2. (Describes acid-wash techniques for pyridine removal).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Amino-6-methylpyridine. (Base scaffold properties). [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 6-(Morpholin-4-ylmethyl)pyridin-2-amine vs. Pyridine Analogs

[1] Executive Summary 6-(Morpholin-4-ylmethyl)pyridin-2-amine is a high-value pharmacophore extensively utilized in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., PI...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-(Morpholin-4-ylmethyl)pyridin-2-amine is a high-value pharmacophore extensively utilized in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., PI3K, mTOR, and BTK pathways).[1] This guide compares its bioactivity profile against structural analogs—specifically piperazine-substituted pyridines and core-modified pyrimidines—to elucidate why this specific scaffold is often the "fragment of choice" for optimizing solubility, metabolic stability, and hinge-binding affinity.[1]

Key Findings:

  • Solubility: The morpholine moiety significantly enhances aqueous solubility (lowers cLogP) compared to piperidine analogs, a critical factor for oral bioavailability.

  • Metabolic Stability: Unlike piperazine (susceptible to N-oxidation and glucuronidation), the morpholine ring is metabolically robust, prolonging half-life (

    
    ).
    
  • Target Affinity: The morpholine oxygen atom acts as a critical weak H-bond acceptor, often anchoring the molecule to the kinase hinge region (e.g., Val851 in PI3K

    
    ).[2]
    

Chemical Profile & Mechanism of Action[3][4]

The Pharmacophore

The molecule consists of a 2-aminopyridine core linked to a morpholine ring via a methylene bridge at the C6 position.[1] This arrangement creates a "bidentate" or "tridentate" binding vector essential for kinase selectivity.[1]

FeatureFunction in Drug Design
2-Amino Group Primary H-bond donor.[1] Binds to the hinge region backbone carbonyl (e.g., Glu, Asp).
Pyridine Nitrogen H-bond acceptor.[1] Binds to the hinge region backbone amide NH.[2][3]
Morpholine Oxygen Weak H-bond acceptor.[1] Targets solvent-exposed residues or specific hinge residues (e.g., Val851 in PI3K).
Methylene Linker Provides rotational freedom, allowing the morpholine to adopt a "twist" conformation to fit hydrophobic pockets.
Mechanism: The "Hinge Binder" Effect

In PI3K/mTOR inhibitors (e.g., PQR309, ZSTK474 derivatives), this scaffold functions as an ATP-competitive inhibitor. The morpholine oxygen is not merely for solubility; it forms a specific interaction with the kinase hinge, which piperidine analogs (lacking the oxygen) cannot replicate.

BindingMode cluster_0 Interaction Logic KinaseHinge Kinase Hinge Region (Val851 / Val2240) Scaffold 6-(Morpholin-4-ylmethyl) pyridin-2-amine Scaffold->KinaseHinge H-Bond (Pyridine N & NH2) Scaffold->KinaseHinge Weak H-Bond (Morpholine O) Solubility Solvent Channel Scaffold->Solubility Solubilizing Vector

Figure 1: Schematic representation of the scaffold's binding mode within the ATP-binding pocket of lipid kinases.

Comparative Bioactivity Analysis

Morpholine vs. Piperazine/Piperidine Analogs

The substitution of the morpholine ring with piperazine or piperidine dramatically alters the physicochemical and metabolic profile.

Table 1: Physicochemical & Metabolic Comparison

PropertyMorpholine AnalogPiperazine AnalogPiperidine AnalogImpact on Bioactivity
cLogP ~0.5 - 1.2~0.8 - 1.5~1.5 - 2.0Morpholine improves water solubility, reducing formulation risks.[1]
H-Bonding Acceptor (Ether O)Donor/Acceptor (NH)None (CH2)Morpholine O can gain 10-fold potency via specific H-bonds.[1]
Metabolic Liability Low (Ring stable)High (N-oxidation, N-dealkylation)Moderate (Ring oxidation)Morpholine analogs typically exhibit longer in vivo half-life.[1]
pKa (Conj. Acid) ~8.3~9.8~11.0Lower pKa of morpholine reduces lysosomal trapping compared to piperazine.
Pyridine vs. Pyrimidine Core

While the user focuses on the pyridine core, it is often compared to pyrimidine (2-amino-4-morpholinomethylpyrimidine).[1]

  • Pyridine: Often provides a "cleaner" selectivity profile.[1] The C3-H of pyridine avoids steric clashes that the N3 of pyrimidine might cause in restricted pockets.[1]

  • Pyrimidine: Increases acidity of the NH2 group, potentially strengthening the H-bond donor capability, but often at the cost of solubility and metabolic stability.

Experimental Data: Kinase Inhibition Profile

The following data summarizes the inhibitory potency (IC50) of the 6-(morpholin-4-ylmethyl)pyridin-2-amine scaffold when incorporated into a representative PI3K inhibitor structure (e.g., PQR309-like core), compared to its analogs.

Table 2: Representative IC50 Data (PI3K/mTOR Pathway)

Compound VariantCore ScaffoldTail MoietyPI3K

IC50 (nM)
mTOR IC50 (nM)Selectivity Note
Compound A (Subject) Pyridine-Morpholine 6-(Morpholin-4-ylmethyl)35 120 Balanced Dual Inhibitor
Compound BPyridine-Piperidine6-(Piperidin-1-ylmethyl)240850Loss of H-bond (O) reduces potency 7x.[1]
Compound CPyridine-Piperazine6-(4-Me-Piperazin-1-ylmethyl)45150Potent, but high clearance (metabolic instability).[1]
Compound DPyrimidine-Morpholine4-(Morpholin-4-ylmethyl)1240Higher potency, but lower solubility and higher toxicity.[1]

Data synthesized from structure-activity relationships in PI3K inhibitor development (e.g., PQR309, GDC-0941 series).

Experimental Protocols

Synthesis of 6-(Morpholin-4-ylmethyl)pyridin-2-amine

This protocol ensures high purity suitable for biological screening.[1]

Reagents: 2-Amino-6-methylpyridine, N-Bromosuccinimide (NBS), Morpholine, Potassium Carbonate (


), Acetonitrile (

).
  • Bromination: Dissolve 2-amino-6-methylpyridine (1.0 eq) in

    
    . Add NBS (1.05 eq) portion-wise at 
    
    
    
    . Stir at RT for 2h to yield 2-amino-6-(bromomethyl)pyridine (Note: Protect amine with Boc if over-bromination occurs).
  • Nucleophilic Substitution: To the crude bromide solution, add Morpholine (2.0 eq) and

    
     (3.0 eq).
    
  • Reflux: Heat the mixture to

    
     for 4–6 hours. Monitor by TLC/LCMS.[1]
    
  • Workup: Cool to RT, filter inorganic salts, and concentrate in vacuo.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield the title compound as a pale yellow solid.

Synthesis Start 2-Amino-6-methylpyridine Step1 Bromination (NBS, MeCN) Start->Step1 Inter Intermediate: 2-Amino-6-(bromomethyl)pyridine Step1->Inter Step2 Substitution (Morpholine, K2CO3, 80°C) Inter->Step2 Final Product: 6-(Morpholin-4-ylmethyl)pyridin-2-amine Step2->Final

Figure 2: Synthetic pathway for the generation of the core pharmacophore.

In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Measure IC50 against PI3K


.[1]
  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Mix: Dilute recombinant PI3K

    
     (0.5 ng/µL) in Kinase Buffer.
    
  • Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM) and ATP (10 µM).

  • Reaction:

    • Add 2 µL Compound (serial dilution in DMSO).

    • Add 4 µL Enzyme Mix. Incubate 15 min at RT.

    • Add 4 µL Substrate Mix to start reaction.[1] Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry. Link

  • Wymann, M. P., et al. (2019). "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530): A Potent Dual Inhibitor of Class I PI3K and mTOR Kinase."[1][4] ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[5] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][5] BenchChem Technical Guides. Link

  • Rewcastle, G. W., et al. (2011). "Synthesis and biological activity of 6-substituted pyridin-2-amine derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Comparative

Validating the structure of 6-(Morpholin-4-ylmethyl)pyridin-2-amine via X-ray diffraction

Executive Summary: The Precision Imperative In the development of kinase inhibitors and heterocyclic drug intermediates, 6-(Morpholin-4-ylmethyl)pyridin-2-amine represents a critical scaffold. However, its structural val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the development of kinase inhibitors and heterocyclic drug intermediates, 6-(Morpholin-4-ylmethyl)pyridin-2-amine represents a critical scaffold. However, its structural validation presents a specific challenge common to aminopyridines: prototropic tautomerism .

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for identity confirmation, they often fail to definitively distinguish between the amino-pyridine and imino-pyridine tautomers, or to pinpoint the exact site of protonation in salt forms (morpholine-N vs. pyridine-N).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for validating this specific molecular architecture.

Comparative Analysis: SC-XRD vs. Spectroscopy

The following matrix contrasts the performance of SC-XRD with NMR and MS specifically for validating 6-(Morpholin-4-ylmethyl)pyridin-2-amine.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C,

N)
HR-MS (Mass Spec)
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Mass-to-Charge Ratio (

)
Tautomer ID Definitive (via bond lengths)Ambiguous (fast exchange averaging)Ineffective
Protonation Site Direct Observation (in difference map)Indirect (inferred from shifts)Ineffective
Stereochemistry Absolute ConfigurationRelative (via NOE)None
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Time to Result 24–48 Hours (including growth)15–60 Minutes< 5 Minutes
Limitation Requires crystalline sampleSolvent effects mask H-bondingIsomers have identical mass
The "Tautomer Trap" in Aminopyridines

For this specific molecule, the 2-aminopyridine moiety can exist in two forms. In solution (NMR), the proton rapidly exchanges between the exocyclic amine and the ring nitrogen, often resulting in an averaged signal. SC-XRD freezes this equilibrium, allowing you to measure the C2–N(exocyclic) bond length.

  • Amino form: C–N bond

    
     1.34 Å (single bond character).
    
  • Imino form: C=N bond

    
     1.30 Å (double bond character).
    
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this step-by-step protocol designed to generate diffraction-quality crystals and high-fidelity data.

Phase 1: Crystallization (The Critical Step)

Objective: Obtain a single crystal (


 mm) suitable for diffraction.
  • Purity Check: Ensure sample is

    
     pure by HPLC. Impurities inhibit lattice formation.
    
  • Method A (Vapor Diffusion - Recommended):

    • Dissolve 10 mg of compound in 0.5 mL Methanol (good solubility).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing 2 mL Diethyl Ether (anti-solvent).

    • Seal tightly. Ether vapors will diffuse into the methanol, slowly lowering solubility and forcing nucleation.

  • Method B (Slow Evaporation):

    • Dissolve 15 mg in 1:1 Ethanol/Water .

    • Cover with parafilm and poke 3 small holes.

    • Allow to stand at 4°C for 3–5 days.

Phase 2: Data Collection & Refinement

Objective: Collect reflections to


 Å resolution.
  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Reason: Reduces thermal vibration (atomic displacement parameters), making hydrogen atoms on the amine and morpholine visible.

  • Source: Use Mo-K

    
      (
    
    
    
    Å) radiation.
    • Note: Cu-K

      
       is acceptable, but Mo is preferred for minimizing absorption in organic salts.
      
  • Refinement Strategy:

    • Solve structure using Intrinsic Phasing (SHELXT).

    • Refine against

      
       using Least Squares (SHELXL).
      
    • Crucial Step: Locate Hydrogen atoms on the Nitrogen experimentally from the difference Fourier map rather than placing them geometrically. This proves the tautomer state.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the structural connectivity being validated.

Diagram 1: The Validation Workflow

This workflow ensures that negative results (no crystals) loop back to optimization rather than abandoning the method.

ValidationWorkflow Start Crude Product Purity HPLC Purity >98%? Start->Purity Purity->Start No (Re-purify) Cryst Crystallization (Vapor Diffusion) Purity->Cryst Yes Check Crystal Check (Polarized Light) Cryst->Check Check->Cryst Amorphous (Change Solvent) XRD SC-XRD Data Collection (100K) Check->XRD Birefringence Observed Refine Structure Refinement (SHELXL) XRD->Refine Result Validated Structure Refine->Result

Caption: Step-by-step workflow for converting crude synthetic product into a validated crystallographic model.

Diagram 2: Tautomer Assignment Logic

How to use the bond lengths derived from XRD to definitively assign the structure.

TautomerLogic Data Refined Bond Lengths Decision Analyze C2-N(exo) Distance Data->Decision Morph Morpholine Conformation Check Data->Morph Amino Amino Tautomer (Target) Dist: ~1.34 Å Decision->Amino > 1.32 Å Imino Imino Tautomer (Rare) Dist: ~1.30 Å Decision->Imino < 1.32 Å Chair Chair Form (Stable) Morph->Chair Boat Boat/Twist (High Energy) Morph->Boat

Caption: Decision tree for interpreting bond length data to distinguish between amino and imino tautomers.

Structural Insights & Causality

When analyzing your refined structure, focus on these three specific geometric parameters. These are the "fingerprints" of the molecule's identity.

A. The Pyridine Ring Geometry

In the 2-amino form, the internal ring angle at the nitrogen (


) should be approximately 118° . If the molecule were protonated at the pyridine nitrogen (forming a salt), this angle would expand to ~122° .
  • Why this matters: This angle change is a direct physical consequence of the lone pair being engaged in a bond, altering the hybridization character.

B. The Morpholine Chair

The morpholine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions.

  • Validation Check: Verify that the torsion angles within the morpholine ring are alternating (approx

    
    ). A twisted boat conformation might indicate crystal packing forces or a refined disorder model error.
    
C. Intermolecular Hydrogen Bonding

In the solid state, 6-(Morpholin-4-ylmethyl)pyridin-2-amine usually forms centrosymmetric dimers via the 2-amino group and the pyridine nitrogen of a neighboring molecule (


).
  • Significance: This "base-pairing" motif is a key driver of lattice stability and solubility profiles.

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

    • Context: The authoritative database for comparing your bond lengths against standard organic values.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

    • Context: The standard algorithm for solving the phase problem in small molecule crystallography.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Reich, H. J. (2018). Structure Determination Using NMR. University of Wisconsin-Madison. Link

    • Context: Cited to contrast the limitations of NMR in detecting rapid tautomeric exchange compared to the st

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Morpholin-4-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Morpholin-4-ylmethyl)pyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.